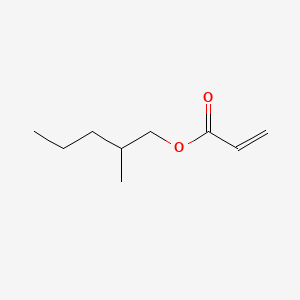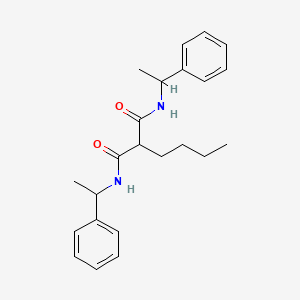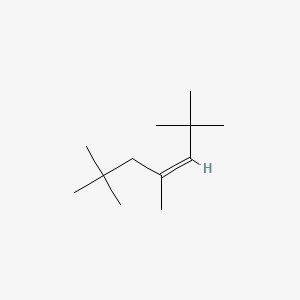
ethyl 2-amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a fluorophenyl group, which can enhance its biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and amination steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems for temperature and pH control can optimize the reaction efficiency. Purification processes such as recrystallization or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
Ethyl 2-amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketone groups to alcohols or amines.
Substitution: Halogen atoms like fluorine can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
科学研究应用
Ethyl 2-amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, or antiviral agent.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of ethyl 2-amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation or apoptosis.
相似化合物的比较
Similar Compounds
Ethyl 2-amino-4-phenyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate: Lacks the fluorine atom, which may result in different biological activity.
Ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate: The fluorine atom is in a different position, potentially altering its interaction with molecular targets.
Uniqueness
The presence of the 3-fluorophenyl group in ethyl 2-amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate makes it unique compared to its analogs. This structural feature can enhance its stability, binding affinity, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
107752-86-3 |
|---|---|
分子式 |
C18H18FNO4 |
分子量 |
331.3 g/mol |
IUPAC 名称 |
ethyl 2-amino-4-(3-fluorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C18H18FNO4/c1-2-23-18(22)16-14(10-5-3-6-11(19)9-10)15-12(21)7-4-8-13(15)24-17(16)20/h3,5-6,9,14H,2,4,7-8,20H2,1H3 |
InChI 键 |
LGJBRXHVCLGYHI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)F)C(=O)CCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14153362.png)
![1H-Benz[e]isoindole-1,3(2H)-dione](/img/structure/B14153372.png)
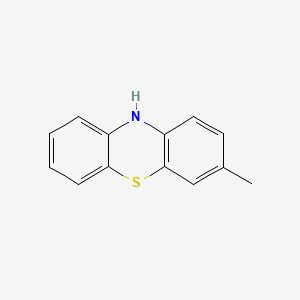
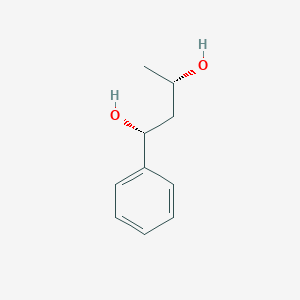
![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B14153377.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14153378.png)

![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14153385.png)
![7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B14153413.png)
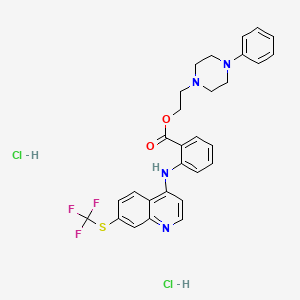
![3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14153425.png)
